2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 245728-73-8
VCID: VC8093283
InChI: InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1
SMILES: CC(CCO)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione

CAS No.: 245728-73-8

Cat. No.: VC8093283

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione - 245728-73-8

Specification

CAS No. 245728-73-8
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 2-[(2R)-4-hydroxybutan-2-yl]isoindole-1,3-dione
Standard InChI InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1
Standard InChI Key RJAMSKDRWYAMGF-MRVPVSSYSA-N
Isomeric SMILES C[C@H](CCO)N1C(=O)C2=CC=CC=C2C1=O
SMILES CC(CCO)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC(CCO)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Structural and Molecular Features

Chemical Identity

  • IUPAC Name: 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione

  • Molecular Formula: C₁₂H₁₃NO₃

  • Molecular Weight: 219.24 g/mol

  • CAS Registry Number: 245728-73-8

  • Stereochemistry: (1R) configuration at the chiral center of the hydroxypropyl chain .

Structural Depiction

The compound consists of an isoindole-1,3-dione core fused with a (1R)-3-hydroxy-1-methylpropyl group. The hydroxy and methyl substituents on the propyl chain influence its solubility and reactivity.

Chemical Structure:

O|ON-CH(CH3)CH(OH)CH2-\begin{array}{ccc} & \text{O} & \\ \text{|} & & \text{O} \\ \text{N} & \text{-CH(CH}_3\text{)CH(OH)CH}_2\text{-} & \\ \end{array}

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Reagents:

    • R-Alaminol (4.4 g, 58.6 mmol)

    • Phthalic anhydride (8.7 g, 58.6 mmol)

    • Triethylamine (TEA, 2.73 mL, 20 mmol)

    • Toluene (100 mL) .

  • Procedure:

    • The mixture is refluxed with azeotropic water removal for 20 hours.

    • Post-reaction, the solution is concentrated, and the residue is crystallized using ether/hexanes.

    • Yield: 91% .

Key Reaction Conditions

ParameterValue
Temperature110°C (reflux)
Reaction Time20 hours
SolventToluene
CatalystTriethylamine (TEA)

Physicochemical Properties

Spectroscopic Data

  • IR (KBr):

    • 1705 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch) .

  • ¹H NMR (CDCl₃):

    • δ 1.25 (d, 3H, CH₃), δ 3.50–3.70 (m, 2H, CH₂OH), δ 4.20 (m, 1H, CH), δ 7.80–8.00 (m, 4H, aromatic) .

  • ESI-MS: m/z 220.1 [M+H]⁺ .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor in anticoagulant synthesis, notably for rivaroxaban analogs . Its chiral center is critical for biological activity, influencing binding to target enzymes like factor Xa .

Biological Activity

  • Cholinesterase Inhibition: Structural analogs demonstrate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer’s disease therapy .

  • Antimicrobial Potential: Isoindole-1,3-dione derivatives exhibit activity against bacterial strains, though specific data for this compound require further study.

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.

  • Structural Optimization: Modifying the hydroxypropyl chain to enhance bioavailability.

  • Target Validation: Screening against neurodegenerative and cardiovascular targets .

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